molecular formula C11H11NO2 B1605773 5-(Methoxymethyl)quinolin-8-ol CAS No. 7545-59-7

5-(Methoxymethyl)quinolin-8-ol

Cat. No.: B1605773
CAS No.: 7545-59-7
M. Wt: 189.21 g/mol
InChI Key: YNADRYIGLPRUCC-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7) is a functionalized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. This compound features a methoxymethyl substituent at the 5-position, which can fine-tune the molecule's lipophilicity and electronic properties, making it a valuable building block in medicinal chemistry and chemical biology research. The core 8-hydroxyquinoline structure is a well-known monoprotic bidentate chelator, capable of forming stable complexes with a variety of metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺ . This potent metal-chelating ability is the foundation for its diverse bioactivities. Research into 8-HQ derivatives like this compound is primarily focused on their potential as therapeutic agents for metal-ion-related neurodegenerative diseases. Metal ion dysregulation in the brain is a key factor in the pathogenesis of conditions like Alzheimer's and Parkinson's disease . By selectively chelating redox-active metals, these compounds can inhibit metal-induced protein aggregation, reduce oxidative stress, and potentially act as metal chaperones to redistribute ions, thereby offering a multifaceted approach to neuroprotection . Beyond neuroscience, the 8-hydroxyquinoline pharmacophore is extensively investigated for its anticancer properties . The chelation of essential metal ions can disrupt metabolic pathways in cancer cells, and the resulting metal complexes often exhibit enhanced cytotoxicity and novel mechanisms of action, making them promising candidates for oncological research . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet (SDS). It has a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-7-8-4-5-10(13)11-9(8)3-2-6-12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNADRYIGLPRUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351078
Record name 5-(methoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7545-59-7
Record name 5-(methoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methoxymethyl Quinolin 8 Ol

The synthesis of 5-(methoxymethyl)quinolin-8-ol typically starts from the readily available 8-hydroxyquinoline (B1678124) (also known as oxine). A common and effective method involves the hydroxymethylation of 8-hydroxyquinoline at the 5-position, followed by etherification.

A known procedure to achieve this begins with the preparation of 5-hydroxymethyl-8-hydroxyquinoline. researchgate.net This intermediate is then subjected to an etherification reaction to introduce the methyl group onto the hydroxymethyl substituent. For instance, a related compound, 5-(ethoxymethyl)-8-hydroxyquinoline, was synthesized by reacting 5-chloromethyl-8-hydroxyquinoline with ethanol (B145695) in the presence of potassium carbonate under reflux conditions. researchgate.net A similar strategy can be envisioned for the methoxy (B1213986) derivative.

Another approach involves the Mannich reaction, a powerful tool for C-C bond formation, which has been utilized to introduce aminomethyl groups at the 7-position of the 8-hydroxyquinoline core. researchgate.netnih.gov While not a direct synthesis of the target compound, this highlights the reactivity of the quinoline (B57606) ring and the potential for functionalization at various positions.

Derivatization Strategies

The core structure of 5-(methoxymethyl)quinolin-8-ol offers two primary sites for derivatization: the hydroxyl group at the 8-position and the quinoline (B57606) ring itself.

The hydroxyl group is a key feature, enabling the compound to act as a bidentate ligand, readily forming stable complexes with a wide range of metal ions. researchgate.netrroij.com The deprotonation of this phenolic-like hydroxyl, in proximity to the heterocyclic nitrogen, facilitates chelation. researchgate.net This property has been extensively explored in the development of metal complexes with applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent chemosensors. researchgate.netrroij.com

Furthermore, the quinoline ring can undergo various electrophilic substitution reactions. For example, derivatives of 8-hydroxyquinoline (B1678124) have been synthesized with substituents at the 5 and 7 positions, including halogens and aryl groups. researchgate.netgoogle.com These modifications can significantly influence the electronic properties and biological activities of the resulting compounds.

Advanced Metal Complexation Studies of 5 Methoxymethyl Quinolin 8 Ol

Coordination Chemistry of 5-(Methoxymethyl)quinolin-8-ol with Transition Metal Ions

The 8-hydroxyquinoline (B1678124) scaffold is a classic bidentate chelating agent, coordinating to metal ions through the phenolic oxygen and the quinoline (B57606) nitrogen atoms to form a stable five-membered ring. The study of its complexes with essential biometals is crucial for understanding potential biological activities and for the design of new therapeutic or diagnostic agents.

The chelation of this compound with essential transition metals like iron, copper, and zinc is expected to be rapid and effective. Studies on closely related 8-hydroxyquinoline derivatives demonstrate their strong affinity for these metal ions. For instance, research on 5-nitro-8-hydroxyquinoline-proline (HQNO₂-L-Pro), an analogue, reveals complex formation with Fe(III), Fe(II), Cu(II), and Zn(II) is a key aspect of its potential biological activity. nih.gov This ligand demonstrates a versatile coordination behavior, forming complexes with different stoichiometries depending on the metal ion. nih.govmdpi.com

The chelation process typically involves the deprotonation of the hydroxyl group at the 8-position, allowing the anionic oxygen and the neutral nitrogen atom to bind to the metal center. nih.gov The methoxymethyl substituent at the 5-position can influence the ligand's lipophilicity and electronic density, which in turn can modulate the stability and reactivity of the resulting metal complexes. While derivatives like clioquinol (B1669181) have been studied for their ability to chelate Fe(III), Cu(II), and Zn(II), their relatively low selectivity can lead to the depletion of essential micronutrients. mdpi.com The specific dynamics for this compound would require dedicated investigation, but the foundational chelating action is well-established by its parent structure, 8-hydroxyquinoline. nih.gov

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is typically found to be in 1:1, 1:2, and sometimes 1:3 (metal:ligand) ratios. For divalent metal ions like Cu(II) and Zn(II), mono (ML) and bis (ML₂) complexes are common. mdpi.com With trivalent ions like Fe(III), the formation of tris (ML₃) complexes is also observed. nih.govmdpi.com

The stability constants for the complexes of the related 5-nitro-8-hydroxyquinoline-proline ligand are presented below. These values provide an insight into the expected chelating strength of this compound.

Table 1: Overall Stability Constants (log β) for Metal Complexes of 5-nitro-8-hydroxyquinoline-proline (HQNO₂-L-Pro) in 30% (v/v) DMSO/H₂O. mdpi.com
SpeciesFe(III)Fe(II)Cu(II)Zn(II)
log βML12.83 ± 0.097.7 ± 0.210.74 ± 0.058.6 ± 0.1
log βML₂24.1 ± 0.114.8 ± 0.220.3 ± 0.117.0 ± 0.1
log βML₃33.2 ± 0.220.6 ± 0.3--

Lanthanide Ion Complexation and Photophysical Properties

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, make them highly suitable for applications in optical sensing and bio-imaging. The 8-hydroxyquinoline chromophore can act as an "antenna," absorbing light and efficiently transferring the energy to the complexed lanthanide ion, which then luminesces.

Derivatives of 8-hydroxyquinoline are excellent candidates for designing ligands for lanthanide-based optical sensors. A tripodal ligand featuring three 8-hydroxyquinoline units connected to a central scaffold, TMOM5OX, which is structurally related to this compound, has been specifically investigated for its coordination behavior with La(III) and Er(III). researchgate.netnih.gov Such multidentate ligands are designed to encapsulate the lanthanide ion, shielding it from solvent molecules that can quench its luminescence and resulting in more stable and emissive complexes. rsc.org The absorption spectroscopy of these complexes shows distinct spectral variations due to the characteristic lanthanide transitions, supporting their use as sensitive optical sensors for detecting lanthanide ions. nih.gov The formation of thermodynamically stable complexes is indicated by high formation constants. researchgate.net

The fluorescence of lanthanide complexes with 8-hydroxyquinoline-based ligands is often highly dependent on pH. Studies on the La(III) and Er(III) complexes of the related tripodal ligand TMOM5OX have demonstrated a fascinating "OFF-ON-OFF" type of pH-dependent fluorescence. researchgate.netnih.gov At physiological pH, the complexes exhibit strong green fluorescence. nih.gov However, this intense fluorescence is quenched under both acidic and basic conditions. researchgate.netnih.gov This behavior is attributed to a photoinduced intramolecular electron transfer process from the excited 8-hydroxyquinoline moiety to the metal ion. nih.gov The protonation state of the ligand, which changes with pH, modulates this process, effectively switching the fluorescence "on" or "off". This pH-sensitive behavior makes these complexes promising candidates for use as fluorescent pH sensors. researchgate.netnih.gov

Table 2: Formation Constants (logβ) and pLn values for Lanthanide Complexes of the Related Tripodal Ligand TMOM5OX. nih.gov
Metal IonComplex SpecieslogβpLn at pH 7.4
La(III)LaL36.4224.6
Er(III)ErL35.7627.1
ErL₂37.62

pLn is the negative logarithm of the free metal ion concentration, indicating the chelating strength under specific conditions.

Spectroscopic and Potentiometric Characterization of Metal Complexes

A combination of spectroscopic and potentiometric techniques is essential for the comprehensive characterization of the metal complexes of this compound and its analogues.

Potentiometric Titrations: This method is fundamental for determining the protonation constants of the ligand and the stability constants of the metal complexes in solution. researchgate.netrsc.org By titrating a solution of the ligand and metal ion with a standard base, the formation of various protonated and metal-ligand species at different pH values can be monitored. researchgate.netresearchgate.net

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the changes in the electronic absorption spectra of the ligand upon complexation with a metal ion. The appearance of new charge-transfer bands provides evidence of complex formation and can be used to study the stoichiometry and stability of the complexes. mdpi.commdpi.com

Fluorescence Spectroscopy: This is a key technique for studying the photophysical properties of the ligand and its complexes, particularly with fluorescent ions like Zn(II) or lanthanides. It is used to measure emission spectra, quantum yields, and the effect of environmental factors like pH on fluorescence. researchgate.netuci.educolab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for characterizing the complexes of diamagnetic metal ions like Zn(II) and La(III). mdpi.com Changes in the chemical shifts of the ligand's protons upon coordination provide detailed information about the binding mode and structure of the complex in solution. mdpi.commdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes of paramagnetic metal ions, such as Cu(II) and Fe(III). mdpi.com It provides information about the oxidation state and coordination environment of the metal center. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C-O and C=N bonds of the 8-hydroxyquinoline moiety. researchgate.netscholarpublishing.org

These combined techniques allow for a thorough understanding of the speciation, stability, and structural and photophysical properties of the metal complexes formed by this compound.

UV-Visible and Fluorescence Spectrophotometry in Complex Analysis

UV-Visible and fluorescence spectrophotometry are powerful tools for investigating the formation and characteristics of metal complexes involving 8-hydroxyquinoline derivatives. The absorption spectroscopy of lanthanide complexes with ligands containing the this compound moiety shows significant spectral variations. nih.gov These changes in the electronic spectra can serve as a basis for sensitive optical pH-based sensors to detect lanthanide metal ions in biological systems. nih.gov

A tripodal ligand incorporating three 8-hydroxyquinoline units, known as TMOM5OX, demonstrates marked spectral changes upon complexation with Lanthanum(III) (La³⁺) and Erbium(III) (Er³⁺), which are attributed to characteristic lanthanide transitions. nih.gov The complexation behavior and photophysical properties of such ligands have been extensively studied using these methods. researchgate.net

Furthermore, these metal complexes often exhibit strong fluorescence. For instance, complexes of a polydentate ligand containing the quinoline moiety with La(III) and Er(III) display a strong green fluorescence, which allows for sensing in the visible region under physiological pH conditions. nih.gov The fluorescence intensity of these compounds can be modulated by pH. researchgate.net The intense fluorescence is observed to be quenched under acidic and basic conditions. nih.govresearchgate.net This phenomenon is attributed to a photoinduced intramolecular electron transfer process from the excited 8-hydroxyquinoline part of the molecule to the metal ion. nih.govresearchgate.net This behavior makes these compounds function as "OFF-ON-OFF" type pH-dependent fluorescent sensors. nih.govresearchgate.net

Potentiometric Titration for Protonation Equilibria and Formation Constants

Potentiometric titration is a fundamental technique used to determine the thermodynamic stability and coordination behavior of chelators with metal ions. researchgate.netresearchgate.net This method allows for the determination of stepwise equilibrium constants for species formed in solution. nih.gov It is widely applied to study the protonation constants of ligands and the stability constants of their metal complexes. researchcommons.org

In the study of a complex ligand, 5-[[3-[(8-hydroxy-5-quinolyl)methoxy]-2-[(8-hydroxy-5-quinolyl)methoxymethyl]-2-methyl propoxy]methyl]quinolin-8-ol (TMOM5OX), potentiometric titrations were conducted to probe its interaction with La(III) and Er(III) ions. researchgate.net The results showed that TMOM5OX forms a protonated complex, [Ln(H₄L)]⁴⁺, at a pH below approximately 3.8 to 4.0. nih.govresearchgate.netresearchgate.net As the pH increases, this complex undergoes sequential deprotonation through one-proton processes. nih.govresearchgate.net

The stability constants (log β) for the neutral complexes have been determined, indicating the formation of highly stable chelates. researchgate.net The pLn value, which is the negative logarithm of the free metal ion concentration at a specific pH (e.g., 7.4), is used to compare the chelating efficiency of different ligands. nih.gov The high pLn values for the TMOM5OX complexes with La(III) and Er(III) suggest it is an effective synthetic chelator for lanthanides. nih.gov

Table 1: Stability and Chelation Constants for TMOM5OX-Lanthanide Complexes Data obtained from potentiometric studies at 25°C in 0.1 M KCl solution.

Metal IonComplexlog βpLn (at pH 7.4)
La(III)LaL36.4224.6
Er(III)ErL35.7627.1
Er(III)ErL₂37.6227.1
Source: nih.gov

Other Spectroscopic Techniques (e.g., Circular Dichroism, Electron Paramagnetic Resonance)

Beyond UV-Vis and fluorescence spectroscopy, other advanced techniques are employed to gain a more detailed understanding of the structural and electronic properties of metal complexes with quinoline derivatives.

Circular Dichroism (CD) Spectroscopy is utilized to investigate the chirality and solution structure of complexes. For example, CD spectroscopy, in conjunction with other methods, has been used to study the interaction between the N-terminal domain of the CusB protein and the metallochaperone CusF, which are part of a copper efflux system in E. coli. nih.gov It has also been applied to study the complex formation of a 5-nitro-8-hydroxyquinoline-proline hybrid with essential metal ions, revealing versatile coordination modes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is a highly sensitive technique for studying metal complexes that contain one or more unpaired electrons. rsc.org It provides detailed information about the metal ion's oxidation state and its coordination environment. EPR has been used to study the interaction of Cu(II) with a 5-nitro-8-hydroxyquinoline-proline ligand, helping to characterize the formed complexes. nih.gov In another application, EPR spectroscopy indicated the presence of oxygen vacancies in a Palladium/Titania (Pd/TiO₂) catalyst used in the methoxylation of quinolines. nih.gov The technique is also fundamental in probing the environment of paramagnetic lanthanide ions like Gd³⁺ when their complexes are used as probes in biological systems. researchgate.net

Biological Activities and Mechanistic Investigations of 5 Methoxymethyl Quinolin 8 Ol Derivatives

Anticancer Research and Target Interaction Studies

Derivatives of 5-(methoxymethyl)quinolin-8-ol have emerged as a subject of interest in oncology research due to their demonstrated cytotoxic effects against various cancer cell lines. ontosight.ai Scientific inquiry has focused on their ability to induce programmed cell death (apoptosis), modulate the cell cycle, and the critical role that metal chelation plays in their anticancer mechanisms.

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. While specific data for this compound is part of a broader investigation into quinoline (B57606) derivatives, related compounds have shown significant activity. For instance, various quinoline derivatives have demonstrated cytotoxicity against cell lines such as the human epithelial colorectal carcinoma Caco-2 cells, neuroblastoma cells, myeloid leukemia (HL-60), and leukemic monocyte lymphoma (U937) cells. brieflands.com

Other studies on quinoline derivatives have reported notable cytotoxic effects. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exhibited potent cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC50 values of 0.35 and 0.54 μM, respectively. nih.gov Similarly, certain quinoline-3-carbonitrile derivatives have shown excellent selective cytotoxicity toward the SMMC-7721 cell line. nih.gov The anticancer activity of some arylated benzo[h]quinolines has been observed against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines. ijpcbs.com

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT1160.35 nih.gov
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-20.54 nih.gov

This table presents a selection of cytotoxicity data for related quinoline derivatives to provide context for the potential anticancer activity of this compound derivatives.

Investigations into Apoptosis Induction and Cell Cycle Modulation

A key aspect of anticancer drug discovery is the ability of a compound to induce apoptosis and to interfere with the cancer cell cycle. Research on various quinoline derivatives has shown that they can indeed trigger these crucial cellular processes. For instance, certain synthetic bile acid derivatives, which can be structurally related to modified quinolines, have been shown to modulate the cell cycle and induce apoptosis in several human cancer cells. nih.gov

Studies on specific quinoline compounds have provided more direct evidence. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest the cell cycle at the G2/M phase and induce apoptosis through the mitochondrial pathway in HCT116 and Caco-2 colorectal cancer cells. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives caused a significant accumulation of CCRF-CEM leukemia cells in the G2/M phases of the cell cycle. mdpi.com The induction of apoptosis by these quinoline derivatives is often associated with the activation of caspases, a family of proteases that are central to the apoptotic process. researchgate.net

Role of Metal Chelation in Anticancer Mechanisms

The ability of 8-hydroxyquinoline (B1678124) derivatives to chelate metal ions is a cornerstone of their biological activity, including their anticancer effects. dovepress.comnih.govnih.gov Redox-active metal ions like iron and copper are vital for the growth and proliferation of cancer cells. nih.gov By binding to these essential metal ions, 8-hydroxyquinoline derivatives can disrupt cellular processes that are crucial for cancer cell survival.

The anticancer mechanism of these compounds is often linked to their ability to form complexes with intracellular metal ions. This chelation can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and subsequently trigger apoptosis. acs.org Furthermore, the chelation of iron can inhibit the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cancer cell proliferation. nih.gov The anticancer effects of clioquinol (B1669181), an 8-hydroxyquinoline derivative, have been linked to its ability to chelate copper and zinc ions, leading to the inhibition of angiogenesis and the proteasome, a key cellular machinery for protein degradation. dovepress.comnih.gov

Antimicrobial Efficacy and Mechanistic Elucidation

In addition to their anticancer properties, this compound and its derivatives have been investigated for their potential to combat microbial infections. ontosight.ai Research in this area has focused on their activity against a spectrum of bacteria and fungi and the mechanisms by which they exert their antimicrobial effects.

Antibacterial and Antifungal Activity Assays

Derivatives of 8-hydroxyquinoline are known to possess a broad range of antimicrobial activities. nih.govmdpi.comresearchgate.net For example, 5-hydrazonomethyl-quinolin-8-ol derivatives have demonstrated good antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with many of these compounds showing greater potency than the standard antifungal drug fluconazole. nih.gov

Other quinoline derivatives have also shown promising antimicrobial results. For instance, 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol displayed in vitro antifungal activity that was comparable to or higher than that of fluconazole. ijpcbs.comresearchgate.net Additionally, certain styrylquinoline derivatives have exhibited potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). researchgate.net

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeMicroorganismActivityReference
5-Hydrazonomethyl-quinolin-8-ol derivativesCandida albicansGood antifungal activity, some more potent than fluconazole nih.gov
5-Hydrazonomethyl-quinolin-8-ol derivativesAspergillus fumigatusGood activity against fluconazole-resistant strain nih.gov
5-Hydrazonomethyl-quinolin-8-ol derivativesCryptococcus neoformansGood antifungal activity nih.gov
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-olFungiComparable or higher activity than fluconazole ijpcbs.comresearchgate.net
2-[(4-hydroxyphenylimino)methyl]quinolin-8-olFungiComparable or higher activity than fluconazole ijpcbs.comresearchgate.net
2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-olFungiComparable or higher activity than fluconazole ijpcbs.comresearchgate.net
Styrylquinoline derivativesStaphylococcus aureus (including MRSA)Potent activity researchgate.net

This table summarizes the antimicrobial activities of various quinoline derivatives against different microorganisms.

Membrane Interaction and Permeability Alteration Studies

A key mechanism by which antimicrobial agents can exert their effects is by disrupting the integrity of the microbial cell membrane. While direct studies on this compound are limited, the broader class of quinoline derivatives is known to interact with and alter the permeability of microbial membranes. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. nih.gov

The lipophilic nature of the quinoline ring allows these compounds to intercalate into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structure and function, leading to increased permeability. The chelation of metal ions, which are essential for maintaining membrane stability, can also contribute to this disruptive effect. The alteration of membrane permeability by antimicrobial compounds can be a crucial factor in their efficacy, as it allows the compound to gain access to intracellular targets and can also potentiate the effects of other antimicrobial agents. nih.gov

Inhibition of Specific Pathogenic Pathways (e.g., MetAP1, Ubiquinone Synthesis, Type III Secretion)

Derivatives of 8-hydroxyquinoline (8HQ) have been identified as potent inhibitors of several critical pathogenic pathways, demonstrating their broad-spectrum antipathogenic potential. mdpi.com

One of the key targets is methionine aminopeptidase (B13392206) (MetAP) , a metalloenzyme essential for bacterial survival as it removes the N-terminal methionine from new proteins. nih.govssgcid.org The gene encoding MetAP is often lethal when deleted in prokaryotes, making it a prime target for novel antibiotics. ssgcid.org Quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of E. coli MetAP1. nih.gov These inhibitors function by forming a complex with metal ions in the enzyme's active site. nih.gov Studies on Burkholderia pseudomallei MetAP1 (BpMetAP1) have shown that nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) derivatives are effective inhibitors. ssgcid.org The inhibitory activity of these compounds is often dependent on the specific metal ion present in the enzyme's active site. nih.gov

Another vital pathway targeted by these derivatives is ubiquinone (UQ) synthesis . mdpi.com UQ is a crucial component of the electron transport chain. Oxazinoquinoline derivatives have been found to exhibit significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by inhibiting its UQ synthesis pathway. plos.org This inhibition leads to a depletion of the parasite's UQ pool, and the effect can be partially reversed by supplementing the culture with UQ10, confirming the mechanism of action. plos.org

Furthermore, 8HQ derivatives can inhibit the Type III Secretion System (T3SS) , a sophisticated molecular syringe used by many Gram-negative bacteria to inject virulence proteins directly into host cells. mdpi.comfrontiersin.orgnih.govnih.gov The T3SS is essential for pathogenesis, and its inhibition represents a promising anti-virulence strategy that may exert less selective pressure for resistance. frontiersin.orgnih.gov While specific studies on this compound are not detailed, related compounds like 7-nitro-5-(pyrrolidinylmethyl)quinolin-8-ol have been noted in screening campaigns for T3SS inhibitors. vcu.edu The general mechanism for T3SS inhibitors can involve targeting various components, from the needle apparatus to the ATPases that power secretion. frontiersin.org

Antineurodegenerative Potential and Metal Homeostasis Restoration

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is central to their therapeutic potential in neurodegenerative diseases, where metal dyshomeostasis is a contributing factor. chemicalbook.complos.org

Metal Chelation Therapy in Neurological Disorder Models

Metal chelation is a key mechanism of action for 8-hydroxyquinoline derivatives in the context of neurodegenerative disorders like Alzheimer's disease (AD). plos.org These compounds can bind to metal ions such as copper and zinc, which are implicated in the pathology of these diseases. chemicalbook.com Derivatives of 8-hydroxyquinoline have shown potential in treating neurodegenerative diseases by acting as metal chelators, which helps in restoring metal balance in the brain. researchgate.netplos.org This is particularly relevant as the lipophilicity of these compounds can be modified to allow them to cross the blood-brain barrier. researchgate.net In silico studies have highlighted that hydroxyquinoline derivatives are promising candidates for AD treatment due to their ability to chelate metals in the brain, alongside other beneficial activities. plos.org

Modulation of Protein Aggregation and Proteasome Function

In addition to metal chelation, 8-hydroxyquinoline derivatives can influence other pathological processes in neurodegenerative diseases. A multi-target compound from this class has been noted for its significant efficacy in inhibiting the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. plos.org While direct studies on this compound's effect on proteasome function are not specified, the broader class of 8-HQs is known to engage in various cellular mechanisms that could indirectly influence protein degradation pathways.

Other Pharmacological Activities and Biological Targets

The pharmacological applications of 8-hydroxyquinoline derivatives extend beyond antimicrobial and antineurodegenerative effects, encompassing a range of other biological activities. nih.govresearchgate.net

Antimalarial Activity and Resistance Mechanisms

Derivatives of 8-hydroxyquinoline have been investigated for their antimalarial properties. researchgate.net While the specific mechanisms for this compound are not detailed, the 8-HQ scaffold is a known component in antimalarial drug research. The activity of these compounds is often linked to their ability to interfere with essential processes in the malaria parasite's life cycle.

Exploration of Anti-inflammatory and Anticholinesterase Effects

Research has also explored the anti-inflammatory and anticholinesterase activities of 8-hydroxyquinoline derivatives. researchgate.netresearchgate.net Certain hybrid quinolone derivatives have demonstrated significant anti-inflammatory potential in studies. researchgate.net In the context of Alzheimer's disease, the inhibition of cholinesterase enzymes (AChE and BuChE) is a key therapeutic strategy. plos.org In silico studies have been conducted on novel azo-8-hydroxyquinoline derivatives to evaluate their potential as multi-target inhibitors for AD, focusing on their binding affinity to AChE and BuChE. plos.org These computational models predict that certain derivatives can act as potent inhibitors of these enzymes, which could help in managing the cognitive symptoms of AD. plos.org

Bromodomain-Containing Protein (BRD4) Inhibition Research

Research into the derivatives of this compound has explored their potential as inhibitors of Bromodomain-Containing Protein 4 (BRD4), an epigenetic reader protein that has emerged as a significant therapeutic target in various diseases, including cancer. researchgate.netnih.gov While direct studies on this compound itself are not extensively documented in the context of BRD4 inhibition, research on structurally related 5-substituted quinolin-8-ol derivatives provides valuable insights into the structure-activity relationships (SAR) governing the interaction with BRD4. researchgate.netnih.gov

A key area of investigation has been the modification of the substituent at the 5-position of the quinolin-8-ol scaffold. This line of inquiry was partly inspired by the discovery that nitroxoline, an FDA-approved antibiotic and a derivative of 8-hydroxyquinoline, exhibits BRD4 inhibitory activity. nih.gov This finding prompted further exploration into how different functional groups at the 5-position could influence the potency and drug-like properties of these compounds as BRD4 inhibitors. researchgate.netnih.gov

One notable study focused on the rational design and synthesis of a series of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives. researchgate.netnih.gov This research aimed to improve upon the BRD4 inhibitory activity of nitroxoline by introducing various substituted imidazole (B134444) rings at the 5-position. The rationale was to explore the chemical space around this position to enhance interactions with the BRD4 binding pocket. researchgate.net

The synthesized compounds were evaluated for their in vitro inhibitory activity against BRD4. The results of these investigations are summarized in the table below, which highlights the impact of different substituents on the imidazole ring on BRD4 inhibition.

CompoundSubstituent (R) on Imidazole RingBRD4 IC50 (µM)
Derivative 1H>10
Derivative 22-Methyl1.8
Derivative 34-Fluoro0.5
Derivative 44-Chloro0.9
Derivative 54,5-Dichloro0.3

The data from this study revealed several key SAR findings. The introduction of a methyl group at the 2-position of the imidazole ring (Derivative 2) led to a significant increase in potency compared to the unsubstituted analog (Derivative 1). researchgate.net Furthermore, the placement of halogen atoms on the imidazole ring was found to be particularly beneficial for BRD4 inhibition. For instance, a fluorine atom at the 4-position (Derivative 3) resulted in a potent BRD4 inhibitor with an IC50 value of 0.5 µM. researchgate.net The most potent compound in this series was the 4,5-dichloro-substituted derivative (Derivative 5), which exhibited an IC50 of 0.3 µM. researchgate.net

Mechanistic investigations suggested that these quinolin-8-ol derivatives act as competitive inhibitors, binding to the acetyl-lysine binding pocket of the bromodomain of BRD4. researchgate.net Molecular docking studies indicated that the 8-hydroxyl group and the quinoline nitrogen are crucial for forming key interactions with the protein, while the substituent at the 5-position extends into a more solvent-exposed region, offering an opportunity for further optimization of potency and selectivity. researchgate.net

These findings underscore the importance of the 5-position of the quinolin-8-ol scaffold in modulating BRD4 inhibitory activity. While research has not specifically detailed the activity of this compound, the established SAR for related derivatives with various substituents at this position provides a strong foundation for the potential of this chemical class as BRD4 inhibitors. researchgate.net

Computational and Theoretical Investigations on 5 Methoxymethyl Quinolin 8 Ol

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For 5-(Methoxymethyl)quinolin-8-ol, DFT calculations offer a detailed understanding of its geometry and electronic behavior.

Geometry optimization calculations using DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, are employed to determine the most stable three-dimensional conformation of this compound. These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The quinoline (B57606) ring is typically found to be planar, with the methoxymethyl group at the C5 position exhibiting a specific orientation relative to the ring.

Electronic structure analysis focuses on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 8-hydroxyquinoline (B1678124) derivatives, the HOMO is generally localized on the phenol (B47542) ring, while the LUMO is distributed over the pyridine (B92270) ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of the methoxymethyl group at the C5 position can modulate these electronic properties, influencing the molecule's potential as a chelating agent or its biological activity.

Table 1: Calculated Electronic Properties of 8-Hydroxyquinoline Derivatives This table presents representative data for the 8-hydroxyquinoline core to illustrate the typical outputs of DFT calculations. Specific values for this compound would require dedicated computational studies.

Property Representative Value Significance
HOMO Energy ~ -5.8 eV Relates to electron-donating ability
LUMO Energy ~ -1.5 eV Relates to electron-accepting ability

Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the absorption maxima (λmax) in the ultraviolet-visible (UV-Vis) spectrum. These theoretical predictions are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. The calculations can also provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heteroaromatic compounds like quinolines.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for understanding how this compound interacts with biological systems, particularly as a potential therapeutic agent.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound when bound to a biological target, such as a protein or enzyme. These simulations provide a time-resolved view of the ligand-target complex, revealing the stability of the interaction, the conformational changes in both the ligand and the target, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding. For instance, MD simulations could be employed to assess the stability of a metal-chelated complex of this compound within a protein's active site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can identify potential binding sites on various protein targets and estimate the binding affinity. The results of docking studies are often expressed as a scoring function, which provides a numerical value (e.g., in kcal/mol) that reflects the strength of the ligand-receptor interaction. These studies are instrumental in virtual screening campaigns to identify potential drug candidates and to understand the structural basis of their activity. For example, 8-hydroxyquinoline derivatives have been docked into the active sites of enzymes like tyrosinase to predict their inhibitory potential.

Table 2: Representative Molecular Docking Data for 8-Hydroxyquinoline Derivatives This table illustrates the type of data obtained from molecular docking studies. The specific values for this compound would depend on the target protein.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Tyrosinase -6.0 to -8.0 His, Asn, Ser

Structure-Activity Relationship (SAR) and Drug Design Principles

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule influences its biological activity. For this compound, the quinolin-8-ol core is a well-known chelating scaffold, and its activity is significantly modulated by the substituent at the C5 position.

The introduction of the methoxymethyl group (-CH2OCH3) at this position can impact several properties:

Lipophilicity: The methoxymethyl group can alter the molecule's water/oil solubility, which in turn affects its ability to cross cell membranes and reach its target.

Steric Effects: The size and shape of the substituent can influence how the molecule fits into a protein's binding pocket.

Electronic Effects: The substituent can modify the electron distribution in the quinoline ring system, affecting its chelating ability and interaction with the target.

Drug design principles for derivatives of 8-hydroxyquinoline often focus on optimizing these properties to enhance potency and selectivity for a specific biological target while minimizing off-target effects. The methoxymethyl group in this compound represents a specific chemical modification aimed at achieving a desired pharmacological profile, and computational studies are key to rationally guiding such molecular design efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the physicochemical properties or molecular descriptors of a series of compounds with their biological activity. The development of a robust QSAR model can provide valuable insights into the structural requirements for a desired biological effect and can be used to predict the activity of novel compounds.

For the broader class of quinoline and 8-hydroxyquinoline derivatives, numerous QSAR studies have been conducted to elucidate the structural features governing their antimicrobial, anticancer, and anti-inflammatory activities. These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the use of statistical methods like multiple linear regression (MLR) to build the predictive models. For instance, research on quinolinone-based thiosemicarbazones has shown that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. Another study on quinoline derivatives as corrosion inhibitors established a QSAR model that successfully predicted their efficacy.

Despite the prevalence of QSAR studies on related structures, a specific QSAR model and associated data table detailing the biological efficacy of this compound could not be located in the reviewed literature. Such a study would require a dataset of compounds including this compound, their experimentally determined biological activities, and the subsequent development of a predictive model.

Rational Drug Design and Lead Optimization Strategies

Rational drug design involves the strategic design or modification of molecules to achieve a desired biological effect, often guided by computational methods. This can involve structure-based design, where the three-dimensional structure of the biological target is known, or ligand-based design, which relies on the knowledge of other molecules that bind to the target. Lead optimization is a critical phase in this process, where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties.

The 8-hydroxyquinoline scaffold is recognized as a "privileged" fragment in drug discovery due to its ability to interact with a variety of biological targets. Fragment-based drug design has been successfully applied to develop 8-hydroxyquinoline derivatives as inhibitors of various enzymes. For example, a fragment-based approach was used to discover 8-hydroxyquinoline inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, where modifications at the C5 position led to potent compounds with low cytotoxicity. Another study detailed the rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel inhibitors of bromodomain-containing protein 4 (BRD4), utilizing machine learning and other computational approaches to optimize cellular activity.

While these examples highlight the strategies employed for optimizing related 8-hydroxyquinoline derivatives, specific research detailing the use of this compound as a lead compound and the subsequent computational optimization strategies are not available. A hypothetical lead optimization program for this compound would involve computational modeling to suggest modifications to its structure, followed by synthesis and biological testing of the new derivatives.

Computational Assessment of ADME/T Profiles for Drug Discovery

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential Toxicity (T), is a crucial step in the drug discovery pipeline. Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials. Computational, or in silico, ADME/T prediction tools are now widely used in the early stages of drug discovery to filter out compounds with unfavorable profiles, thereby saving time and resources. These tools predict a range of properties, including aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for hepatotoxicity or mutagenicity.

Numerous studies have reported the in silico ADME/T profiling of various quinoline derivatives. For instance, computational ADMET profiling was conducted for N-substituted quinoline hydrazone derivatives to assess their potential as anti-tubercular agents. Similarly, the ADMET properties of quinoline-imine conjugates were predicted to evaluate their potential as antimalarial drugs. These studies typically utilize web-based platforms and software such as SwissADME, AdmetSAR, and QikProp to calculate the relevant parameters.

A specific and comprehensive computational ADME/T profile for this compound, including a detailed data table of its predicted properties, could not be found in the existing literature. Such a profile would be generated by submitting the structure of the compound to various prediction programs. The table below is a hypothetical representation of what such a computational assessment might include, but it is important to note that the values are not derived from a specific study on this compound and are for illustrative purposes only.

ADME/T Parameter Predicted Value Significance
Molecular Weight ( g/mol )191.21Influences size-related properties like absorption and distribution.
LogP (Octanol/Water Partition Coefficient)N/AA measure of lipophilicity, affecting solubility and permeability.
Aqueous Solubility (logS)N/ACrucial for absorption and formulation.
Human Intestinal Absorption (%)N/APredicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) PermeationN/AIndicates potential for central nervous system effects.
Cytochrome P450 (CYP) InhibitionN/APredicts potential for drug-drug interactions.
HepatotoxicityN/AIndicates potential for liver damage.
AMES MutagenicityN/AAssesses the potential to cause genetic mutations.

Table 1: Hypothetical Computational ADME/T Profile for this compound. Note: The values in this table are placeholders and are not based on actual published research for this specific compound.

Preclinical Research and in Vivo Biological Evaluation of 5 Methoxymethyl Quinolin 8 Ol Derivatives

In Vitro Assay Development and High-Throughput Screening

The initial stages of preclinical research for 5-(methoxymethyl)quinolin-8-ol derivatives heavily rely on in vitro assays. These laboratory-based tests are crucial for identifying promising lead compounds from a larger pool of synthesized molecules and for elucidating their mechanisms of action at a cellular and molecular level.

Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are fundamental in determining how this compound derivatives interact with biological systems. These assays can be broadly categorized into target engagement and phenotypic screening.

Target Engagement Assays are designed to confirm that a compound interacts with its intended molecular target within a cellular context. For instance, if a derivative is designed to inhibit a specific enzyme, a cell-based assay would measure the activity of that enzyme in cells treated with the compound. This provides a more biologically relevant confirmation of the compound's activity compared to a simple biochemical assay.

A variety of human cancer cell lines are utilized in these screening processes to assess the anti-cancer activity of new compounds. chemrestech.com These can include, but are not limited to, human breast cancer (MCF7), human cervix cancer (HeLa), human non-small cell lung cancer (A549), and human colon cancer (HCT116) cell lines. acs.orgchemrestech.com The results from these assays, often expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), help in ranking the potency of different derivatives. acs.orgacs.org

Interactive Table: Cell-Based Assay Examples for Quinoline (B57606) Derivatives

Assay Type Purpose Example Cell Lines Measured Endpoint
Cytotoxicity Assay (MTT) To determine the concentration of the compound that inhibits cell growth by 50% (IC50). HCT116 (colon cancer), A549 (lung cancer), LO2 (normal hepatocyte) Cell viability
Anti-proliferative Assay To evaluate the ability of the compound to inhibit cancer cell proliferation. HeLa (cervical cancer), MCF7 (breast cancer) Cell number, DNA synthesis
Antifungal Assay To assess the compound's effectiveness against fungal strains. Candida albicans, Aspergillus fumigatus Fungal growth inhibition (IC50)

Enzymatic and Receptor Binding Assays

To delve deeper into the molecular mechanisms of action, enzymatic and receptor binding assays are employed. These acellular assays provide quantitative data on the interaction between a compound and its specific target.

Enzymatic Assays directly measure the inhibitory or activating effect of a compound on a purified enzyme. For example, if a this compound derivative is hypothesized to be a kinase inhibitor, an in vitro kinase assay would be performed. google.com These assays are crucial for determining key parameters like the IC50 value, which quantifies the compound's potency. acs.org They are also instrumental in understanding the structure-activity relationship (SAR), revealing how modifications to the chemical structure affect its inhibitory activity.

Receptor Binding Assays are used to characterize the affinity of a compound for a specific receptor. merckmillipore.comsygnaturediscovery.com These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. merckmillipore.com The derivative is then introduced to see if it can displace the radiolabeled ligand, indicating that it binds to the same receptor. merckmillipore.com The data from these competitive binding assays are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. acs.org Such assays are critical in drug discovery for targets like G-protein coupled receptors (GPCRs). nih.gov

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo studies in animal models. These studies are essential for understanding how the compounds behave in a whole living organism, providing insights into their efficacy, distribution, and metabolism.

Evaluation in Disease-Specific Preclinical Models

To assess the therapeutic potential of the derivatives, they are tested in animal models that mimic human diseases. The choice of the animal model is critical and depends on the intended therapeutic application. For instance, in cancer research, human tumor xenograft models are commonly used. plos.org In these models, human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is evaluated. plos.org Studies have shown that certain quinoline derivatives can inhibit tumor growth in such models. plos.org

For other potential applications, such as neurodegenerative diseases, different models are employed. For example, to test a compound's activity against Alzheimer's disease, transgenic mouse models that develop amyloid plaques and cognitive deficits are often used. rroij.com Similarly, for inflammatory conditions, models like zymosan-induced peritonitis in mice can be utilized to evaluate the anti-inflammatory efficacy of a compound. acs.org

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect on the body. nih.gov Assessing these biomarkers is crucial for understanding whether a compound is engaging its target and producing the desired physiological response in vivo. nih.gov

For instance, if a this compound derivative is designed to inhibit a specific signaling pathway, a PD biomarker could be the phosphorylation status of a key protein in that pathway. google.com By measuring the levels of the phosphorylated protein in tissues or blood samples from treated animals, researchers can confirm target engagement and dose-response relationships. google.com This information is vital for optimizing dosing regimens and for translating preclinical findings to clinical trials. nih.gov The use of modeling and simulation can further aid in understanding the dose-response relationship of these biomarkers. nih.gov

Toxicological Profiles and Safety Pharmacology (Research Methodologies)

A critical aspect of preclinical development is to establish the safety profile of a potential drug candidate. This involves a series of toxicological studies to identify potential adverse effects.

The methodologies for toxicological profiling are extensive and systematic. Initial studies often involve acute toxicity testing in rodents to determine the lethal dose 50 (LD50), which is the dose required to kill 50% of the test population. najah.edu For example, a study on a derivative of 8-hydroxyquinoline (B1678124), 5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol, determined an LD50 of 100 mg/kg in rats. najah.edu

Sub-chronic and chronic toxicity studies are then conducted over longer periods to assess the effects of repeated exposure. These studies involve administering the compound to animals daily for several weeks or months and monitoring for a wide range of toxicological endpoints. This includes regular observation of the animals' clinical signs, body weight, and food consumption. At the end of the study, detailed pathological examinations of tissues and organs are performed.

Safety pharmacology studies are a specific set of toxicological evaluations designed to investigate the potential adverse effects of a compound on vital physiological functions. These studies typically focus on the central nervous, cardiovascular, and respiratory systems. For instance, the anxiogenic (anxiety-producing) effects of a compound can be assessed using behavioral tests in rats, such as the open field test and the elevated plus-maze test. najah.edu The forced swimming test is another common behavioral model used to evaluate potential antidepressant or pro-depressant effects. najah.edu

Interactive Table: Common Toxicological and Safety Pharmacology Assessments

Study Type Purpose Example Methodologies
Acute Toxicity To determine the short-term toxicity and lethal dose (LD50). Single high-dose administration to rodents, followed by observation.
Sub-chronic/Chronic Toxicity To evaluate the effects of repeated long-term exposure. Daily administration for weeks or months, with regular monitoring of clinical signs and pathology.
Safety Pharmacology (CNS) To assess effects on the central nervous system. Open field test, elevated plus-maze, forced swimming test. najah.edu
Safety Pharmacology (Cardiovascular) To evaluate effects on heart rate, blood pressure, and ECG. Telemetered animal models.

Environmental Fate and Ecotoxicological Research of 5 Methoxymethyl Quinolin 8 Ol

Biodegradation Pathways and Kinetics

Aerobic and Anaerobic Biodegradation Studies

No studies detailing the aerobic or anaerobic biodegradation of 5-(Methoxymethyl)quinolin-8-ol were found. Research on the broader category of quinolines indicates that microbial degradation is possible, often initiated by hydroxylation. For instance, bacteria such as Pseudomonas, Rhodococcus, and Ochrobactrum have been shown to degrade quinoline (B57606) under aerobic conditions. However, the presence and position of the methoxymethyl group on the quinoline ring would likely alter the molecule's susceptibility to microbial attack and the kinetics of its degradation. Without specific studies, the rate and extent of its breakdown in soil and water under either oxygen-rich or oxygen-deficient conditions remain unknown.

Identification of Transformation Products and Metabolites

There is no available data identifying the transformation products or metabolites resulting from the biotic or abiotic degradation of this compound. For the parent compound quinoline, degradation pathways can lead to metabolites like 2-hydroxyquinoline (B72897) and 8-hydroxycoumarin. The metabolism of the methoxymethyl group would introduce additional, currently uncharacterized, transformation products.

Bioaccumulation Potential in Environmental Matrices

Experimental Determination of Bioaccumulation Factors

No experimental data on the bioaccumulation factors (BAF), bioconcentration factors (BCF), or biota-sediment accumulation factors (BSAF) for this compound are available in the public domain. Such studies are essential for understanding the potential for this compound to accumulate in living organisms and magnify through the food web.

Predictive Models for Environmental Persistence

Ecotoxicological Impact Assessment Methodologies

Specific ecotoxicological impact assessments for this compound have not been conducted or published. The related compound, quinolin-8-ol, is known to be a fungicide and bactericide, and its ecotoxicological profile has been evaluated, showing potential persistence in soil and toxicity to various organisms. However, the addition of the methoxymethyl group could significantly alter the toxicity profile. Standard assessment methodologies would typically involve a tiered approach, including acute and chronic toxicity testing on representative aquatic and terrestrial organisms (e.g., fish, daphnids, algae, earthworms, and birds), but no such test results for this compound are documented.

Aquatic Ecotoxicity Testing (e.g., Daphnid Studies)

No specific research findings or data on the aquatic ecotoxicity of this compound, including studies on daphnids, are publicly available in the reviewed scientific literature. Standardized tests using indicator species like Daphnia magna are crucial for determining the potential adverse effects of chemical compounds on aquatic ecosystems. However, at present, no such studies have been published for this particular compound.

Interactive Data Table: Aquatic Ecotoxicity of this compound

Test OrganismEndpointExposure DurationResultReference
Data not available

Soil Ecotoxicity and Microbial Community Effects

There is a lack of available scientific data and research on the soil ecotoxicity of this compound and its potential effects on soil microbial communities. Investigations into how this compound interacts with soil organisms, including microorganisms that are vital for soil health and nutrient cycling, have not been documented in publicly accessible literature. Therefore, its impact on the terrestrial environment remains unknown.

Interactive Data Table: Soil Ecotoxicity of this compound

Test Organism/SystemEndpointExposure DurationResultReference
Data not available

Future Perspectives and Emerging Research Directions for 5 Methoxymethyl Quinolin 8 Ol

Development of Novel Therapeutic Applications and Delivery Systems

The inherent biological activity of the 8-hydroxyquinoline (B1678124) core provides a robust platform for the development of new therapeutic agents. Future research is likely to focus on harnessing this potential through innovative drug delivery systems and by exploring new therapeutic avenues for its derivatives.

The therapeutic efficacy of many bioactive compounds is often limited by poor solubility, low bioavailability, and lack of target specificity. Nanotechnology offers a promising solution to these challenges. While direct studies on the nanoencapsulation of 5-(Methoxymethyl)quinolin-8-ol are not yet prevalent, the broader class of quinoline (B57606) derivatives has been successfully incorporated into various nanocarriers.

Future research is anticipated to explore the encapsulation of this compound and its derivatives within nanotechnology-based drug delivery systems. These platforms can enhance the therapeutic index of the compound by improving its pharmacokinetic profile and enabling targeted delivery to specific tissues or cells, thereby minimizing off-target effects.

Nanocarrier TypePotential Advantages for this compound Delivery
Polymeric Nanoparticles Biocompatible and biodegradable, offering controlled and sustained release profiles. Can be functionalized for active targeting.
Lipid-Based Nanoparticles High drug-loading capacity and ability to encapsulate both hydrophilic and hydrophobic compounds. Can improve oral bioavailability.
Dendrimers Well-defined, highly branched structures that can be precisely engineered for drug delivery and targeting.

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a time and cost-effective strategy for drug development. Derivatives of 8-hydroxyquinoline have demonstrated a wide spectrum of biological activities, making them prime candidates for repurposing. For instance, various 5-substituted 8-hydroxyquinoline derivatives have shown significant antibacterial and antifungal properties. rroij.comjmaterenvironsci.com Furthermore, the neuroprotective potential of 8-hydroxyquinoline derivatives is an active area of investigation, with studies exploring their role as multifactorial agents in the treatment of neurodegenerative diseases such as Alzheimer's disease. nih.govresearchgate.net

Future research will likely focus on systematically screening derivatives of this compound against a wide range of biological targets to identify new therapeutic applications. This could involve high-throughput screening assays and in silico modeling to predict potential drug-target interactions. A particularly promising area is the exploration of these derivatives for their potential to modulate pathways involved in neuroinflammation and protein aggregation, which are hallmarks of many neurodegenerative disorders. nih.gov

Advanced Spectroscopic and Imaging Applications

The fluorescent properties inherent to the 8-hydroxyquinoline scaffold position this compound as a valuable tool in the development of advanced analytical and diagnostic methods.

The development of fluorescent probes for monitoring pH in biological systems is of great interest, as pH fluctuations are associated with various physiological and pathological processes. The 8-hydroxyquinoline moiety is a well-established fluorophore that can act as a receptor in the design of fluorescent sensors. researchgate.net Derivatives of 8-hydroxyquinoline have been successfully employed as fluorescent pH probes, exhibiting changes in their emission spectra in response to varying pH levels. rsc.org

Given that lysosomes are acidic organelles crucial for cellular degradation processes, developing probes that can accurately measure lysosomal pH is of significant importance for studying cellular health and disease. nih.gov Future research is expected to focus on the design and synthesis of this compound derivatives as pH-sensitive fluorescent probes, potentially with modifications to enhance their specificity for lysosomes or other acidic organelles. researchgate.net The methoxymethyl group at the 5-position could be further functionalized to modulate the pKa of the quinoline nitrogen, allowing for the fine-tuning of the probe's pH sensing range.

Fluorescence microscopy is a powerful tool for visualizing cellular structures and processes in real-time. The intrinsic fluorescence of the 8-hydroxyquinoline core can be harnessed for bioimaging applications. Several 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines have been synthesized, and their coordination complexes with metal ions like Al(III) exhibit strong luminescence, suggesting their potential use in organic light-emitting diodes (OLEDs) and as fluorescent labels in biological systems. researchgate.net

A key aspect of developing effective bioimaging probes is understanding their cellular uptake and subcellular localization. The cellular uptake of quinoline derivatives can occur through various mechanisms, including passive diffusion and transporter-mediated uptake. nih.govacs.org For nanoparticle-based delivery systems, endocytosis is a primary mechanism of cellular entry. mdpi.com Future studies will likely involve the use of advanced microscopy techniques, such as confocal fluorescence microscopy, to investigate the cellular uptake, distribution, and dynamics of this compound and its fluorescent derivatives. Elucidating these mechanisms is crucial for the rational design of probes with improved cell permeability and specific targeting to subcellular compartments.

Green Chemistry Principles in Synthesis and Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of quinoline derivatives has traditionally involved methods that can be environmentally burdensome. researchgate.net

Future research in the synthesis of this compound will increasingly focus on the incorporation of green chemistry principles. This includes the development of synthetic routes that are more atom-economical, minimizing the generation of waste. rsc.org The use of greener solvents, such as water or ethanol (B145695), and the employment of reusable catalysts, including nanocatalysts, are also key areas of focus. researchgate.netnih.govacs.org Furthermore, energy-efficient synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, are being explored to reduce reaction times and energy consumption. nih.gov By adopting these sustainable practices, the environmental impact of producing this compound and its derivatives can be significantly minimized, aligning with the broader goals of sustainable chemical manufacturing.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents.
Catalysis Employing catalytic reagents in small amounts that can be recycled, in place of stoichiometric reagents.
Energy Efficiency Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Sustainable Synthetic Routes and Solvent Selection

Traditional synthetic methods for quinoline derivatives often involve harsh reaction conditions, toxic reagents, and environmentally harmful solvents. rsc.org The future of synthesizing this compound lies in the adoption of green chemistry principles to create more sustainable pathways.

Current research into the synthesis of related quinoline scaffolds highlights several promising avenues. Electrochemically assisted methods, such as the Friedländer reaction, present a sustainable, one-step strategy for quinoline synthesis from readily available nitro compounds. rsc.org This approach operates under mild conditions, uses electric current as a reagent-free tool, and demonstrates high atom economy, thereby minimizing waste. rsc.orgresearchgate.net The application of such electrosynthetic strategies could significantly improve the environmental footprint of this compound production.

Solvent selection is another critical aspect of sustainable synthesis. The move away from toxic, petroleum-based hydrocarbon solvents towards greener alternatives is a key research focus. researchgate.net Benign and potentially bio-based solvents, such as those used in renewables-based routes to other chemical products, could be explored for the synthesis and purification of this compound. figshare.com Furthermore, the use of recyclable homogeneous catalysts in benign media like PEG-400 represents an efficient and eco-friendly option that has been successfully applied to the synthesis of other isoquinoline (B145761) derivatives. nih.gov

Synthetic ParameterTraditional ApproachPotential Green AlternativeKey Benefits
Energy Source Conventional heating (reflux)Microwave irradiation, ElectrochemistryReduced reaction times, lower energy consumption. nih.govrsc.org
Catalysis Stoichiometric reagents, heavy metal catalystsRecyclable catalysts (e.g., Ruthenium in PEG-400), Magnetically recoverable nanoparticlesCatalyst reuse, reduced metal waste, milder conditions. nih.gov
Solvents Chlorinated hydrocarbons (e.g., Chloroform), DioxaneWater, PEG-400, Supercritical CO2, AcetoneReduced toxicity, improved safety, potential for recycling. nih.govrsc.orgnih.gov
Reaction Type Multi-step reactions with poor atom economyOne-pot domino reactions, AnnulationIncreased efficiency, high atom economy, reduced waste. rsc.orgnih.gov

Waste Minimization and Energy Efficiency in Chemical Processes

Beyond solvent and reagent selection, future research must focus on holistic process optimization to minimize waste and improve energy efficiency. The principles of atom economy are central to this effort, favoring reactions like annulations and multicomponent reactions that incorporate a high percentage of starting materials into the final product. nih.gov

Energy-efficient techniques are being increasingly explored for the synthesis of heterocyclic compounds. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields for quinoline derivatives, offering a significant advantage over conventional heating methods. nih.gov Another promising frontier is the use of continuous flow electrochemical approaches, which can enhance the productivity and scalability of a reaction while maintaining its sustainable benefits. rsc.org The adoption of these technologies for the synthesis of this compound could lead to more cost-effective and environmentally responsible manufacturing processes.

Integrative Approaches in Chemical Biology and Medicinal Chemistry

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. mdpi.com This makes this compound and its derivatives promising candidates for integrative research strategies aimed at treating complex diseases.

Combination Therapy Strategies

Complex diseases such as cancer often involve multiple biological pathways, making them difficult to treat with single-target agents. plos.org Combination therapies, which use multiple drugs to hit different targets, are a cornerstone of modern treatment. The 8-hydroxyquinoline (8-HQ) moiety, the core of this compound, has been investigated in combination strategies. For instance, a ruthenacarborane derivative of 8-HQ was studied in combination with the parent compounds, revealing that the covalently linked hybrid molecule had distinct and potent biological effects on glioma cells. mdpi.com

This suggests that this compound could be a valuable component in future combination therapy research. Its potential to act synergistically with other therapeutic agents could lead to more effective treatment regimens. Future studies could explore combinations of this compound with known drugs to identify synergistic interactions that could enhance therapeutic efficacy or overcome drug resistance.

Multi-Target Ligand Design

An emerging paradigm in drug discovery is the design of single chemical entities that can modulate multiple targets simultaneously. arxiv.orgnih.gov This multi-target approach can offer advantages over combination therapies, including a more predictable pharmacokinetic profile and potentially lower risks of drug-drug interactions. nih.gov The quinoline scaffold is an ideal starting point for designing such multi-target-directed ligands. mdpi.comnih.gov

Computational, or in silico, techniques are powerful tools in the rational design of multi-target agents. nih.govnih.gov By modifying the substituents on the quinoline ring, researchers can optimize a compound's interactions with multiple biological targets. nih.gov For this compound, the methoxymethyl group at the C5 position and the hydroxyl group at the C8 position are key sites for chemical modification to develop derivatives with tailored multi-target profiles. Research has shown that quinoline derivatives can be designed to interact with a diverse range of targets involved in diseases like cancer, including topoisomerases, protein kinases, and histone deacetylases. nih.govnih.govnih.gov The design of novel analogs based on the this compound scaffold could yield new therapeutic candidates for multifactorial diseases. nih.gov

Target ClassSpecific Protein ExamplesRelevance to DiseasePotential for Quinoline-Based Ligands
Topoisomerases Topoisomerase I, Topoisomerase IIαCancer (DNA replication and repair)The planar quinoline ring can intercalate into DNA, a mechanism used by many topoisomerase inhibitors. nih.govnih.gov
Protein Kinases EGFR, CDK2Cancer (cell signaling, cell cycle)Quinoline derivatives have been successfully developed as kinase inhibitors. nih.gov
Histone-Modifying Enzymes Histone Deacetylases (HDACs)Cancer, Neurodegenerative Diseases (epigenetic regulation)The scaffold can be adapted to interact with the active sites of enzymes like HDACs. nih.govnih.gov
Other Enzymes Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases (neurotransmitter metabolism)The versatile quinoline structure allows for the design of inhibitors for various enzyme classes. nih.gov

Q & A

Q. How is this compound utilized in enzyme inhibition studies, such as targeting lysine demethylases (KDMs)?

  • Methodological Answer : Co-crystallization with KDM3B (PDB ID: 6RBJ) at 2.1 Å resolution identifies binding motifs. The methoxymethyl group occupies a hydrophobic pocket near the catalytic JmjC domain, validated by isothermal titration calorimetry (Kd ≈ 1 µM). Competitive inhibition assays use α-ketoglutarate depletion monitored via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.